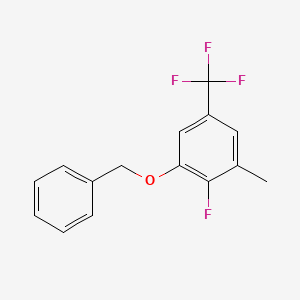

1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene

Description

1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 1, a fluorine atom at position 2, a methyl group (-CH₃) at position 3, and a trifluoromethyl group (-CF₃) at position 3. This substitution pattern confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research. Notably, CymitQuimica previously offered this compound, but it has since been discontinued .

Properties

Molecular Formula |

C15H12F4O |

|---|---|

Molecular Weight |

284.25 g/mol |

IUPAC Name |

2-fluoro-1-methyl-3-phenylmethoxy-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C15H12F4O/c1-10-7-12(15(17,18)19)8-13(14(10)16)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

InChI Key |

YDKYFIAKHCQZJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene

Detailed Synthetic Steps

Step 1: Introduction of the Trifluoromethyl Group

- Method: Electrophilic trifluoromethylation of an appropriately substituted aromatic precursor.

- Reagents: Trifluoromethyl copper (CF₃Cu) or trifluoromethyltrimethylsilane (CF₃SiMe₃).

- Conditions: Anhydrous environment, often under inert atmosphere, at controlled temperatures to prevent side reactions.

- Rationale: The trifluoromethyl group is strongly electron-withdrawing, influencing subsequent substitution patterns.

Step 2: Installation of the Benzyloxy Group

- Method: Nucleophilic aromatic substitution (S_NAr) of a suitable halogenated intermediate using benzyl alcohol or benzyl alkoxide.

- Reagents: Benzyl alcohol with a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF).

- Conditions: Temperature range from 0 to 25°C, sometimes elevated to 50–60°C to overcome steric hindrance from the methyl group.

- Notes: The benzyloxy group serves as a protecting group and modulates electronic properties.

Step 3: Fluorination

- Method: Electrophilic fluorination of the aromatic ring.

- Reagents: Selectfluor® or diethylaminosulfur trifluoride (DAST).

- Conditions: Conducted in dichloromethane or similar solvents at controlled temperatures to avoid over-fluorination.

- Outcome: Introduction of fluorine at the ortho position relative to the benzyloxy group.

Step 4: Methyl Group Incorporation

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| 1 | Electrophilic trifluoromethylation | CF₃Cu or CF₃SiMe₃, anhydrous, inert atmosphere | Introduce trifluoromethyl group | High yield with controlled conditions |

| 2 | Nucleophilic aromatic substitution | Benzyl alcohol, NaH, THF, 0–60°C | Install benzyloxy group | Moderate to high yield; steric hindrance considered |

| 3 | Electrophilic fluorination | Selectfluor®, DAST, dichloromethane, controlled temperature | Introduce fluorine atom | High selectivity and yield |

| 4 | Electrophilic methylation or starting material choice | Methyl iodide, methyl lithium (if needed) | Introduce methyl group | Dependent on precursor |

Analysis of Reaction Conditions and Optimization

Influence of Steric and Electronic Effects

- The presence of the methyl group at position 3 creates steric hindrance that can slow nucleophilic substitution reactions, particularly the benzyloxy group installation.

- Elevated temperatures (50–60°C) during nucleophilic aromatic substitution improve reaction rates and yields.

- The electron-withdrawing trifluoromethyl group at position 5 influences regioselectivity during electrophilic fluorination, favoring fluorine introduction at position 2.

Purification Techniques

- Column chromatography using hexane/ethyl acetate mixtures is commonly employed to separate the desired product from side products and unreacted starting materials.

- Distillation under reduced pressure may be used for volatile intermediates or final products.

Comparative Data from Literature and Patents

Comprehensive Research Findings and Notes

- Safety Considerations: Handling of fluorinating agents such as Selectfluor® and DAST requires controlled conditions due to their reactivity and potential hazards.

- Reaction Scale: Batch and microflow reactors have been developed to improve safety and scalability, particularly for nucleophilic substitutions involving azide intermediates (analogous to benzyloxy substitutions).

- Computational Insights: Density Functional Theory (DFT) calculations can predict regioselectivity and activation barriers, aiding in the design of synthetic routes with improved yields and selectivity.

- Industrial Relevance: The compound serves as a building block in medicinal chemistry, where fluorinated aromatic compounds enhance metabolic stability and bioavailability of drug candidates.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield/Selectivity | Notes |

|---|---|---|---|

| Trifluoromethylation | CF₃Cu or CF₃SiMe₃, anhydrous, inert gas | High yield | Requires moisture-free environment |

| Benzyloxy Group Installation | Benzyl alcohol, NaH, THF, 0–60°C | Moderate to high yield | Elevated temp helps overcome steric hindrance |

| Fluorination | Selectfluor®, DAST, CH₂Cl₂, controlled temp | High selectivity and yield | Electrophilic fluorination at ortho position |

| Methyl Group Incorporation | Methyl iodide or methylated starting material | Variable | Positioning critical for substitution pattern |

| Purification | Column chromatography (hexane/EtOAc) | High purity achievable | Essential to remove byproducts and unreacted materials |

Chemical Reactions Analysis

1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as sodium hydroxide and halogens being used.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine groups are known to be strongly electron-withdrawing, which can influence the compound’s reactivity and interactions with other molecules . These interactions can affect various biochemical pathways and processes, making the compound useful in research and development.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group strongly withdraws electrons, enhancing electrophilic substitution resistance. Fluorine and chlorine atoms further modulate electronic density .

Electrochemical Behavior

The electrochemical profile of 1-(benzyloxy)-4-(trifluoromethyl)benzene (a fluoxetine analog) reveals a single anodic wave at Ep = +1.05 V (pH 3–8), with pH-dependent peak potentials . In contrast, the target compound’s additional fluorine and methyl groups may alter redox potentials due to increased electron withdrawal and steric effects. No direct electrochemical data for the target compound is available in the provided evidence, but substituent trends suggest higher oxidation potentials compared to its non-fluorinated analogs.

Commercial Availability and Alternatives

The target compound is discontinued by CymitQuimica , but structurally similar compounds remain available:

- Combi-Blocks Analogs : YF-5858 (5-(benzyloxy)-1-chloro-2-fluoro-3-(trifluoromethyl)benzene, 95% purity) and OT-2756 (1-(benzyloxy)-2-bromo-3-(trifluoromethyl)benzene, 96% purity) are viable alternatives for medicinal chemistry .

- Chlorinated Derivatives : 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene (CymitQuimica) offers a balance of reactivity and stability for cross-coupling reactions .

Biological Activity

1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene is a fluorinated aromatic compound with potential biological activities. Its unique structure, characterized by the presence of both trifluoromethyl and benzyloxy groups, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C15H12F4O

- Molecular Weight : 284.25 g/mol

- CAS Number : Not specified in the sources but can be referenced by its chemical name.

Biological Activity Overview

The biological activities of 1-(benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene primarily relate to its interactions as a potential pharmaceutical agent. Various studies have indicated its applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against diseases such as cancer and inflammation.

- Receptor Modulation : Its structural features allow for potential interactions with various receptors, influencing cellular signaling pathways.

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Activity

In a study conducted on various cancer cell lines, 1-(benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene demonstrated significant cytotoxicity. The compound was tested against breast cancer and lung cancer cell lines, showing IC50 values in the micromolar range. These findings suggest its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of this compound using an animal model of induced inflammation. Results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that it may be beneficial in treating inflammatory conditions.

Research Findings

Recent research has focused on synthesizing derivatives of 1-(benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene to enhance its biological activity. Modifications to the trifluoromethyl group have been shown to improve potency against specific targets while reducing toxicity.

Synthesis and Modification

The synthesis of this compound involves several steps, including fluorination and alkylation reactions. Research has highlighted methods to optimize yield and purity, which are crucial for further biological testing.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer : Synthesis typically involves sequential functionalization of a benzene core. For example:

- Step 1 : Introduce the trifluoromethyl group via electrophilic substitution using reagents like CF₃Cu or CF₃SiMe₃ under anhydrous conditions .

- Step 2 : Benzyloxy group installation via nucleophilic aromatic substitution (SNAr) with benzyl alcohol in the presence of a base (e.g., NaH in THF) at 0–25°C .

- Step 3 : Fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) in dichloromethane at controlled temperatures .

Key Considerations : - Steric hindrance from the 3-methyl group may slow benzyloxy substitution; elevated temperatures (50–60°C) improve reactivity .

- Purification via column chromatography (hexane/EtOAc) is critical due to byproducts from incomplete trifluoromethylation .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃) and fluorine substituents (δ ~ -60 to -70 ppm for CF₃, δ ~ -110 ppm for aromatic F) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₅H₁₂F₄O) with ESI-HRMS or EI-MS, ensuring no fragmentation from labile benzyloxy groups .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) to detect trace impurities from incomplete substitution .

Q. What are the stability profiles of this compound under different storage conditions?

Methodological Answer :

- Light Sensitivity : The benzyloxy group is prone to photodegradation; store in amber vials at -20°C .

- Thermal Stability : Decomposition occurs above 80°C (TGA analysis); avoid prolonged heating during synthesis .

- Hydrolytic Stability : Stable in anhydrous solvents (e.g., DMSO, DMF) but degrades in acidic/basic aqueous media (pH <3 or >10) via cleavage of the benzyloxy group .

Advanced Research Questions

Q. How does the electronic environment of the aromatic ring influence electrochemical behavior in voltammetric studies?

Methodological Answer :

- Cyclic Voltammetry (CV) : The trifluoromethyl group (-CF₃) acts as an electron-withdrawing group, shifting oxidation potentials (Ep) to higher values (e.g., Ep ≈ +1.05 V vs. Ag/AgCl at pH 3) .

- pH Dependency : Oxidation waves (Ep) decrease linearly with increasing pH (-60 mV/pH unit) due to deprotonation of intermediates .

- Mechanistic Insight : The 2-fluoro substituent stabilizes cation-radical intermediates, reducing dimerization side reactions observed in analogues lacking fluorine .

Q. What strategies mitigate competing side reactions during functionalization of the aromatic ring?

Methodological Answer :

- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -OMe) to install fluorine or methyl groups selectively at specific positions before benzyloxy substitution .

- Protection/Deprotection : Temporarily protect the benzyloxy group with TBSCl (tert-butyldimethylsilyl chloride) during trifluoromethylation to prevent unwanted cleavage .

- Microwave-Assisted Synthesis : Accelerate SNAr reactions (e.g., benzyloxy installation) to minimize decomposition under prolonged heating .

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivative synthesis?

Methodological Answer :

- *DFT Calculations (B3LYP/6-31G)**:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .

- Simulate transition states for fluorination or trifluoromethylation to predict activation barriers and regioselectivity .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., near CF₃) to guide rational design of electrophilic substitution pathways .

Q. What role does this compound play in medicinal chemistry as a building block?

Methodological Answer :

- Fluorinated Analogues : The 2-fluoro and 5-CF₃ groups enhance metabolic stability and bioavailability in drug candidates (e.g., kinase inhibitors) .

- Benzyloxy as a Protecting Group : Facilitates stepwise synthesis of complex molecules (e.g., antiviral agents) via later-stage hydrogenolysis .

- Case Study : Used in the synthesis of fluoxetine analogues to study oxidative metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.